1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)-

Lipophilicity Drug-likeness ADME

This 6-bromo-2-(2-methoxyphenyl)benzimidazole is a privileged scaffold for medicinal chemistry. The strategically placed aryl bromide provides a reactive handle for Suzuki cross-coupling, enabling rapid parallel synthesis of analogue libraries for bromodomain inhibitor SAR studies. Its XLogP3 of 3.3 and low TPSA (37.9 Ų) occupy favorable CNS MPO space, making it an ideal reference for benchmarking lipophilic efficiency. Unlike the des-bromo analogue, this compound offers halogen-bonding capacity that can enhance target engagement, directly addressing the needs of researchers probing BRD2/BRD4 binding. Secure this key intermediate to accelerate your hit-to-lead programs.

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
Cat. No. B12106780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)-
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-10(13)14-16-11-7-6-9(15)8-12(11)17-14/h2-8H,1H3,(H,16,17)
InChIKeySRIHUFDLJXTZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)-: A Halogenated Benzimidazole Building Block for Medicinal Chemistry


1H-Benzimidazole, 6‑bromo‑2‑(2‑methoxyphenyl)‑ (CAS 1497473‑33‑2) is a heterocyclic small molecule belonging to the 2‑arylbenzimidazole class. Its structure combines a benzimidazole core, a 6‑bromo substituent, and a 2‑(2‑methoxyphenyl) group, giving it a molecular weight of 303.15 g mol⁻¹ and a computed XLogP3 of 3.3 [1]. The compound is primarily sourced as a research intermediate, enabling diversification through the reactive aryl bromide handle, and has been explored in patent literature as a scaffold for bromodomain inhibitors [2].

Why 1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- Cannot Be Replaced by Common In-Class Analogs


Benzimidazole derivatives are not interchangeable because even minor structural perturbations—such as removal or relocation of the bromine or methoxy group—can significantly alter lipophilicity, target binding, and synthetic utility. For example, the des‑bromo analogue 2‑(2‑methoxyphenyl)‑1H‑benzimidazole exhibits a 0.7‑unit lower computed logP and lacks the halogen‑bonding capacity and cross‑coupling reactivity imparted by the bromine atom . These differences can lead to divergent pharmacokinetic profiles, reduced target engagement in bromodomain‑inhibitor programmes, and the inability to serve as a late‑stage diversification intermediate [1].

Quantitative Differentiation of 1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)- versus Its Closest Analogs


Computed Lipophilicity Advantage Over the Des-Bromo Analog

The target compound displays a computed XLogP3 of 3.3, compared with 2.6 for 2‑(2‑methoxyphenyl)‑1H‑benzimidazole, the direct des‑bromo analogue [1]. This +0.7 log unit increase reflects the lipophilic contribution of the 6‑bromo substituent, consistent with Hansch π values for aromatic bromine.

Lipophilicity Drug-likeness ADME

Molecular Weight and Halogen-Bonding Capability Differentiate from Non-Halogenated Analog

With a molecular weight of 303.15 g mol⁻¹, the compound is 78.9 g mol⁻¹ heavier than 2‑(2‑methoxyphenyl)‑1H‑benzimidazole (224.26 g mol⁻¹) [1][2]. The bromine atom also introduces a σ‑hole capable of forming halogen bonds with biological targets, a feature absent in the non‑halogenated comparator.

Molecular recognition Crystal engineering Pharmacokinetics

Synthetic Handle for Late-Stage Diversification via Palladium-Catalysed Cross-Coupling

The 6‑bromo substituent allows the compound to participate in Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalysed cross‑coupling reactions, enabling rapid generation of analog libraries. In contrast, 2‑(2‑methoxyphenyl)‑1H‑benzimidazole lacks a halogen handle and cannot be directly diversified at the 6‑position without additional functionalisation steps [1][2].

Cross-coupling Suzuki reaction Library synthesis

Reported Use as a Key Intermediate in Bromodomain Inhibitor Patents

The compound falls within the Markush structure of benzimidazole derivatives claimed as bromodomain inhibitors in WO 2018/026833 A1 [1]. While specific biological data for this exact compound are not publicly disclosed, its inclusion in the patent scope indicates that the 6‑bromo‑2‑(2‑methoxyphenyl) substitution pattern was deemed relevant for bromodomain binding, distinguishing it from non‑halogenated or differently substituted analogs that are less represented in such claims.

Bromodomain inhibition Epigenetics Patent chemistry

Computational ADME Profile Suggests Favorable Drug-Likeness Relative to Dibromo Analog

The monobromo‑methoxy substitution pattern yields a molecular weight (303.15 g mol⁻¹), H‑bond donor count (1), and acceptor count (2) that all fall within Lipinski’s rule‑of‑five space. In contrast, the dibromo analog 2‑(3,5‑dibromo‑2‑methoxyphenyl)‑1H‑benzimidazole (MW 382.05 g mol⁻¹) exceeds 350 Da and carries an additional logP penalty, making it a less favourable starting point for lead optimisation [1].

ADME prediction Drug-likeness Lipinski rules

Crystal Structure Data of the Des-Bromo Analog Highlights Conformational Differences Likely Impacting Target Binding

X‑ray crystallography of 2‑(2‑methoxyphenyl)‑1H‑benzimidazole reveals two conformational isomers with dihedral angles between the benzimidazole and methoxyphenyl rings of 26.9 (3)° and −13.3 (3)° [1]. The introduction of the 6‑bromo substituent in the target compound is expected to perturb this conformational equilibrium through steric and electronic effects, potentially pre‑organising the molecule for enhanced bromodomain binding as suggested by the SAR trend in WO 2018/026833 A1 [2].

Conformational analysis Crystal structure SAR

Optimal Procurement and Use Cases for 1H-Benzimidazole, 6-bromo-2-(2-methoxyphenyl)-


Lead Optimisation in Bromodomain Inhibitor Discovery

Researchers pursuing BET bromodomain inhibitors can use this compound as a direct starting material to probe the effect of 6‑position substitution on BRD2/BRD4 binding. The synthetic handle allows rapid parallel synthesis of aryl‑, heteroaryl‑, and amine‑substituted derivatives for SAR studies, as outlined in the Neomed Institute patent [1].

Diversity-Oriented Synthesis of Benzimidazole Libraries

The compound serves as a privileged scaffold for diversity-oriented synthesis. Its aryl bromide enables coupling with a wide range of boronic acids under standard Suzuki conditions, facilitating the construction of compound libraries for phenotypic screening [2].

Physicochemical Property Baseline for CNS Drug Design

With an XLogP3 of 3.3 and a topological polar surface area of 37.9 Ų, the compound occupies a favourable region of CNS MPO space. It can be used as a reference compound to benchmark the lipophilic efficiency of newly synthesised CNS-targeted benzimidazoles [3].

Intermediate for Halogen-Bond-Directed Drug Design

The 6‑bromo substituent provides a σ‑hole for halogen bonding with backbone carbonyls or π‑systems of target proteins. This feature can be exploited in structure-based design to improve binding affinity and selectivity, a strategy not accessible with the non‑halogenated analog [4].

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